(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic compound with a molecular formula of C12H14BrClN2O2 It is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amination: The brominated indole is then subjected to amination using an appropriate amine source, such as ethyl glycinate hydrochloride, under basic conditions.
Esterification: The resulting amino-indole compound is esterified using ethyl chloroformate in the presence of a base like triethylamine to yield the desired ethyl ester product.
Hydrochloride Formation: Finally, the ethyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-2-(5-chloro-1H-indol-3-yl)acetate hydrochloride: Similar structure but with a chlorine substituent instead of bromine.
Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the halogen substituent on the indole ring.
Uniqueness
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.
Properties
CAS No. |
1384268-49-8 |
---|---|
Molecular Formula |
C12H14BrClN2O2 |
Molecular Weight |
333.61 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
COMBZLAGHWTYPP-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.